4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) attached to a piperidine ring, which is further substituted with an oxolan-2-ylmethyl group. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide can be achieved through the cyanoacetylation of amines. This involves the reaction of piperidine with cyanoacetic acid derivatives under specific conditions. One common method is the direct treatment of piperidine with methyl cyanoacetate without solvent at room temperature, which affords the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions may vary to optimize yield and purity. Fusion methods, where the reactants are heated without solvent, are also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Condensation: Reagents like aldehydes or ketones are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .
Scientific Research Applications
4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and biological activities.
Piperidine Derivatives: Compounds with piperidine rings are widely studied for their pharmacological properties.
Uniqueness
4-cyano-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is unique due to the presence of the oxolan-2-ylmethyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other cyanoacetamides and piperidine derivatives .
Properties
IUPAC Name |
4-cyano-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-8-10-3-5-15(6-4-10)12(16)14-9-11-2-1-7-17-11/h10-11H,1-7,9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALDKGDGMQOXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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